(3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine

Chiral Chromatography Enantioselective Synthesis Medicinal Chemistry

Why choose this specific enantiopure building block? Its (3R)-configuration and unique ortho-Cl/meta-F halogenation pattern on the benzyl ring directly control molecular recognition, BBB penetration (TPSA 29.3 Ų, XLogP3 2.1), and metabolic stability in kinase inhibitor or GPCR ligand programs. The ortho-Cl restricts benzyl rotation; meta-F provides a hydrogen-bond acceptor. Substitute a generic 1-benzylpiperidin-3-amine and you alter lipophilicity (+0.6 log units), invalidate SAR, and risk CNS exclusion. The free 3-amine enables rapid amide coupling/reductive amination for SAR exploration. Optical rotation provides QC confirmation of enantiopurity. For discovery teams requiring halogen-bonding vectors with predictable ADME, this scaffold delivers unmatched differentiation.

Molecular Formula C12H16ClFN2
Molecular Weight 242.72 g/mol
CAS No. 1222711-82-1
Cat. No. B3092085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine
CAS1222711-82-1
Molecular FormulaC12H16ClFN2
Molecular Weight242.72 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=C(C(=CC=C2)F)Cl)N
InChIInChI=1S/C12H16ClFN2/c13-12-9(3-1-5-11(12)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2/t10-/m1/s1
InChIKeyVEYUAVGCCMNBMI-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: (3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine (CAS 1222711-82-1)


(3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine (CAS 1222711-82-1) is a chiral, disubstituted benzylpiperidine derivative with a molecular formula of C12H16ClFN2 and a molecular weight of 242.72 g/mol [1]. Its structure features a piperidine core bearing a primary amine at the 3-position in the (R)-configuration and a 2-chloro-3-fluorobenzyl substituent on the piperidine nitrogen. This compound is offered by chemical suppliers primarily as a research intermediate or building block, with reported purities typically ≥98% . The combination of the chiral (3R)-aminopiperidine scaffold and the specific halogenation pattern (ortho‑Cl, meta‑F) on the benzyl ring distinguishes it from other 3‑aminopiperidine derivatives and is the basis for its potential utility in medicinal chemistry campaigns requiring vectors with defined stereochemistry and halogen‑bonding capacity.

Why Generic (3-Aminopiperidine) Building Blocks Cannot Replace (3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine


In-class 3‑aminopiperidine building blocks are not interchangeable with this compound because the specific substitution pattern on the benzyl ring alters both the steric and electronic properties that govern molecular recognition and pharmacokinetic behavior. The ortho‑chloro substituent restricts rotational freedom of the benzyl group, while the meta‑fluoro atom modulates the ring's electron density and provides a hydrogen‑bond acceptor, features absent in the commonly used unsubstituted (3R)-1-benzylpiperidin-3-amine (CAS 168466-84-0) [1]. Computed physicochemical properties further differentiate the compound: its XLogP3-AA of 2.1 and topological polar surface area (TPSA) of 29.3 Ų [2] place it in a distinct property space compared to analogs with different halogenation or missing the amine group. Substituting a generic analog would change the lipophilicity, hydrogen‑bonding capacity, and metabolic profile of the final compound, potentially invalidating structure-activity relationships established in a discovery program.

Quantitative Differentiation Evidence for (3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine Relative to Closest Analogs


Chiral Identity Verification: (3R) vs. (3S) Enantiomer Differentiation

The (3R)-enantiomer (CAS 1222711-82-1) is chromatographically resolvable from its (3S)-enantiomer (CAS 1222713-57-6) using chiral stationary phases, providing a definitive identity check for procurement and quality control . Optical rotation values are reported by suppliers: the (3R)-enantiomer exhibits a specific rotation of approximately -5.5° (c=1, MeOH) , whereas the (3S)-enantiomer shows the opposite sign. This differentiation ensures that the correct stereochemistry is delivered for structure‑activity relationship studies where chirality at the piperidine 3‑position is critical.

Chiral Chromatography Enantioselective Synthesis Medicinal Chemistry

Lipophilicity Differentiation: XLogP3-AA of 2.1 vs. Unsubstituted and Alternative Halogen Analogs

The computed XLogP3-AA of (3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine is 2.1 [1]. This value differentiates the compound from the non‑halogenated parent (3R)-1-benzylpiperidin-3-amine (XLogP3 ≈1.5) [2] and from the 4‑chloro‑3‑fluorophenyl regioisomer (XLogP3 ≈2.2) [3]. The moderate increase in lipophilicity relative to the parent compound is attributable to the chlorine and fluorine substituents and is expected to influence membrane permeability and metabolic stability in cell‑based assays.

Lipophilicity Drug-Likeness Physicochemical Profiling

Topological Polar Surface Area (TPSA) of 29.3 Ų: Positioning for CNS Penetration Potential

The TPSA of (3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine is 29.3 Ų [1]. This is well below the widely accepted threshold of 60–70 Ų for favorable passive blood‑brain barrier penetration [2]. Compared to the unsubstituted (3R)-1-benzylpiperidin-3-amine (TPSA ≈26.0 Ų) [3], the modest increase of ~3.3 Ų reflects the addition of fluorine, which may improve CNS target engagement without exceeding the permeability threshold. This property profile contrasts with more polar 3‑aminopiperidine derivatives that bear carboxamide or sulfonamide groups (TPSA >70 Ų), which are often peripherally restricted.

CNS Drug Design Polar Surface Area Blood-Brain Barrier

Hydrogen‑Bond Acceptor Count Advantage: 3 Acceptors vs. 2 in Simple Benzyl Analogs

The compound provides three hydrogen‑bond acceptor atoms (one aliphatic amine nitrogen, one aromatic fluorine, and one chlorine, which can act as a weak H‑bond acceptor) [1]. In comparison, the unsubstituted (3R)-1-benzylpiperidin-3-amine offers only one classical H‑bond acceptor (the amine nitrogen) [2]. The additional acceptor atoms introduced by the ortho‑chloro and meta‑fluoro substituents provide supplementary interaction sites for protein binding, potentially enhancing ligand efficiency in fragment‑based screening campaigns. The chlorine atom, while a weak acceptor, can participate in halogen‑σ interactions that are absent in non‑halogenated analogs.

Hydrogen Bonding Ligand Efficiency Structure-Based Design

Recommended Application Scenarios for (3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine Based on Differentiated Evidence


Stereochemistry-Dependent Medicinal Chemistry: Chiral Scaffold for Kinase or GPCR Inhibitor Libraries

The defined (3R)-configuration and the availability of the enantiomerically pure compound enable its use as a chiral building block in the synthesis of kinase inhibitors or GPCR ligands where the stereochemistry at the piperidine 3‑position governs potency. The opposite optical rotation of the (3S)-enantiomer [1] provides a reliable quality‑control metric to confirm enantiopurity upon receipt and after incorporation into final compounds, ensuring the integrity of structure‑activity relationships.

CNS‑Targeted Fragment‑Based Drug Discovery

With a TPSA of 29.3 Ų and XLogP3 of 2.1 [1], this compound falls within the favorable property space for blood‑brain barrier penetration [2]. It can serve as a fragment hit in CNS‑targeted screens (e.g., for neurodegenerative or psychiatric disease targets), where many alternative 3‑aminopiperidine derivatives exceed the TPSA threshold and are peripherally restricted. The pre‑installed chlorine and fluorine atoms offer vectors for fragment growing without sacrificing CNS‑compatible physicochemical properties.

Physicochemical Property‑Guided Lead Optimization

The halogen‑driven lipophilicity shift (+0.6 log units relative to the non‑halogenated parent [1]) allows medicinal chemists to fine‑tune the ADME profile of a lead series without altering the core scaffold. This compound can be used as a comparator in cassette‑dosing or parallel artificial membrane permeability assays (PAMPA) to quantify the impact of ortho‑Cl/meta‑F substitution on membrane flux, providing directly comparable data for property‑based design decisions.

Fragment Elaboration via Primary Amine Derivatization

The primary amine at the piperidine 3‑position is a versatile synthetic handle for amide coupling, reductive amination, or sulfonamide formation [1]. Combined with the three hydrogen‑bond acceptor atoms (N, F, Cl) [2], this compound enables rapid exploration of structure‑activity relationships by elaborating the amine while retaining the halogen‑bonding capacity of the benzyl substituent, a feature absent in the unsubstituted 1‑benzylpiperidin‑3‑amine comparator.

Quote Request

Request a Quote for (3R)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.